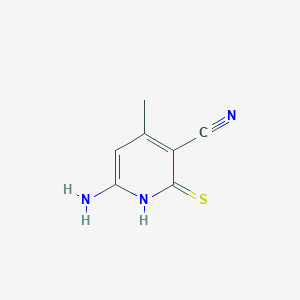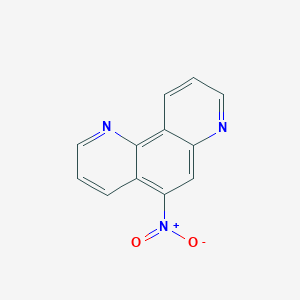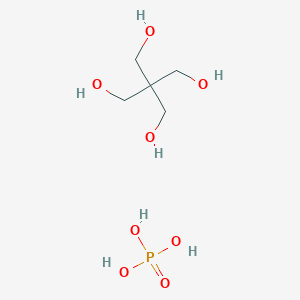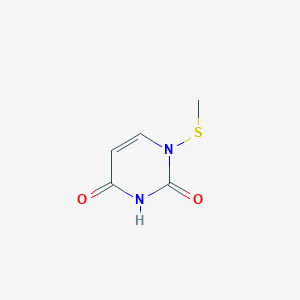
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of starting pyrimidine compounds. For instance, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine can be acylated using acetic or propionic anhydrides. The resulting compounds are then transformed upon refluxing in butanol with sodium methoxide as a base, producing pyrido[2,3-d]pyrimidin-5-ones containing an intact methylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acylation and refluxing techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for substitution reactions.
Solvents: Butanol for refluxing reactions.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with substituted functional groups replacing the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects such as antiproliferative and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure but different functional groups at specific positions.
Uniqueness: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
49547-75-3 |
|---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
1-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-10-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) |
InChI-Schlüssel |
JRAPXXZGXDQSME-UHFFFAOYSA-N |
Kanonische SMILES |
CSN1C=CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



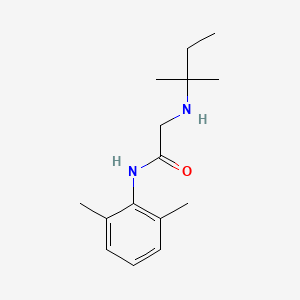


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
